3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline

regioisomer differentiation structure–activity relationship chemical procurement

Researchers targeting α7 nAChR or kinase programs must select the correct 3-aniline regioisomer (CAS 1339572-93-8)-not the 4- or 5-substituted analogs-to ensure pharmacophore compatibility per Janssen/Biofocus patent disclosures. • Regiospecific 3-aniline-5-aryl-1,2,4-triazole scaffold aligns with α7 nAChR PAM pharmacophore (US8440701). • Free primary NH₂ handle enables amide coupling, sulfonamide formation, or PROTAC linker attachment. • ≥98% purity ensures stoichiometric reliability for conjugation and library synthesis. Supplied as a research chemical with global B2B shipping available.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B13625943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylaniline
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=N1)C2=C(C(=CC=C2)N)C)C
InChIInChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-6-5-7-10(13)8(9)2/h5-7H,4,13H2,1-3H3
InChIKeyLHXVDPHVISZTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline (CAS 1339572-93-8): Comparative Procurement Guide for a Regiospecific Triazole-Aniline Building Block


3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline (CAS 1339572-93-8, molecular formula C₁₂H₁₆N₄, molecular weight 216.28 g/mol) is a specialty aromatic amine building block belonging to the 1,2,4-triazole-aniline class . The compound features a 1-methyl-3-ethyl-1,2,4-triazole ring linked at the 5-position to the 3-position of a 2-methylaniline moiety, providing a primary aromatic amine (NH₂) handle for downstream derivatization via amide coupling, sulfonamide formation, or diazotization chemistry . This compound is structurally distinct from several commercially available regioisomers and des-methyl analogs, making correct identification by CAS number essential for procurement decisions [1].

Regiospecific 3-aniline connectivity matches α7 nAChR PAM pharmacophore claims
Free primary aromatic amine enables amide coupling, sulfonamide, and diazotization chemistry
CAS-specific procurement required to avoid regioisomer misidentification

Why 3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline Cannot Be Interchanged with Closely Related Triazole-Aniline Analogs


Within the triazole-aniline chemical space, seemingly minor structural variations—such as the position of triazole attachment on the aniline ring, the presence or absence of a 2-methyl substituent, or N-alkylation of the aniline nitrogen—produce distinct chemical entities with different CAS numbers, physicochemical signatures, and documented biological profiles. Three regioisomers are commercially available: the 3-substituted target compound (CAS 1339572-93-8), the 5-substituted isomer (CAS 1339324-91-2), and the 4-substituted isomer . These are not interchangeable; patent literature covering 3-aniline-5-aryl-1,2,4-triazoles as α7 nicotinic acetylcholine receptor positive allosteric modulators (α7 nAChR PAMs) specifies the 3-aniline connectivity as critical for pharmacophore engagement [1]. Additionally, the free NH₂ group on the target compound permits synthetic elaboration that is unavailable with N-alkylated or N-acetylated analogs. The evidence below quantifies these differentiation dimensions to inform procurement decisions.

Regioisomer mismatch
5-position or 4-position triazole-aniline regioisomers are distinct chemical entities; patent-defined pharmacophore requires 3-aniline connectivity for α7 nAChR allosteric modulation.
Des-methyl analog profile shift
Removal of 2-methyl group reduces hydrogen bond donor count and alters lipophilicity, potentially changing target engagement and physicochemical behavior.
N-alkylated/acetylated aniline analogs
Blocking the NH₂ group prevents further synthetic elaboration; such analogs cannot serve as direct substitutes for library diversification.

Quantitative Differential Evidence: 3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline vs. Closest Analogs


Regioisomer Identity: 3-Position vs. 5-Position Triazole-Aniline Connectivity Defines Distinct Chemical Entities

The target compound bears the 1,2,4-triazole ring at the 3-position of the 2-methylaniline ring (meta to NH₂). The 5-positional isomer (CAS 1339324-91-2), in which the triazole is attached para to NH₂, is a different chemical entity with distinct SMILES notation and crystallographic identity . Both isomers share the molecular formula C₁₂H₁₆N₄ (MW 216.28) but cannot be used interchangeably. Patent disclosures of 3-aniline-5-aryl-1,2,4-triazoles as α7 nAChR PAMs explicitly require the 3-aniline substitution pattern for allosteric modulator activity; the 5-aniline or 4-aniline regioisomers fall outside the claimed pharmacophore [1]. The 4-position isomer (CAS separately assigned) represents a third distinct chemical entity with independent procurement identity .

Regioisomer Identity
Head-to-head
3-aniline (meta to NH₂) vs. 5-aniline (para) and 4-aniline (ortho) regioisomers; distinct CAS numbers. Patent US8440701 specifies 3-aniline connectivity for α7 nAChR PAM pharmacophore.
Regioisomer mismatch invalidates pharmacophore engagement.
Procurement must verify exact 3-position connectivity to maintain SAR continuity.
regioisomer differentiation structure–activity relationship chemical procurement

Physicochemical Differentiation: 2-Methyl Substituent Modulates logP, Hydrogen Bond Donor Capacity, and Polar Surface Area Relative to Des-Methyl Analog

Comparison of computed physicochemical properties between the target compound (with 2-methyl on aniline) and its des-methyl analog (CAS 1342034-23-4) reveals quantifiable differences relevant to medicinal chemistry design. The target compound exhibits AlogP = 1.29, polar surface area (PSA) = 90.65 Ų, 5 hydrogen bond acceptors (HBA), and 2 hydrogen bond donors (HBD) . The des-methyl analog (3-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline) shows logP = 1.63, 4 HBA, and 1 HBD . The 2-methyl substituent on the aniline ring shifts the compound to a more hydrophilic profile (ΔlogP ≈ −0.34) while simultaneously increasing hydrogen bond donor count by +1 (from 1 to 2 HBD) and acceptor count by +1 (from 4 to 5 HBA) . These differences in hydrogen bonding capacity may influence target engagement, aqueous solubility, and permeability.

Physicochemical Profile
Cross-study comparable
ΔlogP ≈ −0.34 (more hydrophilic); ΔHBA +1, ΔHBD +1 vs. des-methyl analog (CAS 1342034-23-4).
2-methyl group increases hydrogen bonding capacity and modulates lipophilicity.
Computed properties; absolute values method-dependent.
lipophilicity hydrogen bonding drug-likeness physicochemical profiling

Purity Benchmarking: ≥98% Specification from Multiple Suppliers Establishes a Verifiable Procurement Baseline

The target compound is commercially available at ≥98% purity from at least two independent suppliers, providing a verifiable procurement specification . In contrast, some vendor listings for the same CAS number cite 95% as the typical purity . The 3 percentage-point purity difference (≥98% vs. 95%) may be significant in applications requiring stoichiometric precision, such as fragment-based library construction, PROTAC linker conjugation, or quantitative structure–activity relationship (QSAR) studies where impurity profiles could confound biological assay interpretation.

Purity Specification
Supporting evidence
≥98% purity (multiple suppliers) vs. 95% from alternative listings; Δ ≥3 percentage points.
Higher purity reduces risk of impurity-driven assay artifacts in stoichiometric applications.
Verify lot-specific Certificate of Analysis.
chemical purity quality specification procurement standard

Class-Level SAR: N-Methylation of Triazole Nitrogen is Deleterious to MetAP2 Inhibitor Potency—Informing Scaffold Selection

Marino et al. (2007) demonstrated in a rigorous SAR study of 3-anilino-5-benzylthio-1,2,4-triazole MetAP2 inhibitors that methylation of the anilino-triazole nitrogen atoms is deleterious to inhibitor potency, reducing activity from the 50–100 picomolar range to substantially higher IC₅₀ values [1]. The target compound bears a methyl group at the N1 position of the 1,2,4-triazole ring, consistent with the class-level observation that N1-substitution can modulate—and potentially diminish—MetAP2 binding affinity relative to the unsubstituted (NH) triazole. In contrast, the SAR studies identified that ortho-substitution on the aniline ring (e.g., 2-isopropylphenyl) was favorable for potency, supporting the relevance of the 2-methylaniline motif present in the target compound [1]. This class-level SAR provides a framework for anticipating how structural modifications of the target compound may affect biological activity.

MetAP2 SAR Context
Class-level inference
N-methylation of triazole reduces MetAP2 inhibitory potency (Marino et al. 2007); 2-methylaniline motif aligns with favorable substitution patterns.
N1-methyl group may modulate MetAP2 binding; suitable for non-MetAP2 applications.
No direct potency data available for this compound; class-level SAR only.
MetAP2 inhibition structure–activity relationship triazole methylation

Storage Stability: Sealed Dry Conditions at 2–8°C Indicate Moderate Stability Requirements vs. Room-Temperature Stable Analogs

The recommended storage condition for the target compound is sealed in a dry environment at 2–8°C . This represents a moderate stability requirement compared with room-temperature-stable triazole-aniline analogs such as 2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline (CAS 1344234-55-4), which is shipped and stored at ambient temperature . The need for refrigerated storage likely reflects the susceptibility of the primary aromatic amine to oxidation or moisture absorption, which may necessitate controlled inventory management for long-term compound library maintenance.

Storage Stability
Supporting evidence
Requires sealed, dry storage at 2–8°C vs. ambient temperature storage for des-methyl and 2-aniline regioisomer analogs (Δ ~13–23°C).
Refrigerated storage may increase logistics cost and require shelf-life monitoring.
Supplier recommendation; confirm stability under intended use conditions.
compound stability storage conditions supply chain management

Optimal Research and Industrial Application Scenarios for 3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline Based on Differential Evidence


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Lead Optimization

The target compound's 3-aniline-5-aryl-1,2,4-triazole scaffold directly aligns with the pharmacophore claimed in the Janssen/Biofocus patent family (US8440701, US2009/0253691A1) for α7 nAChR PAMs with therapeutic potential in psychotic disorders and cognitive impairment [1]. The regiospecific 3-position connectivity of the aniline to the triazole is essential for pharmacophore engagement, as established by these patent disclosures. The free NH₂ group on the 2-methylaniline ring provides a synthetic handle for further elaboration at the aniline position, which is a key site for SAR exploration in this target class. Users working on α7 nAChR PAM programs should select this specific regioisomer (CAS 1339572-93-8) to ensure pharmacophore compatibility and patent-relevant structural identity.

Kinase Inhibitor Scaffold Hopping and Fragment-Based Drug Discovery

US Patent 8,633,210 discloses triazole compounds as protein kinase inhibitors, establishing the 1,2,4-triazole-aniline scaffold as a privileged kinase inhibitor chemotype [2]. The target compound's primary aromatic amine enables rapid diversification into focused compound libraries via amide coupling with carboxylic acid building blocks or sulfonamide formation with sulfonyl chlorides. The quantified physicochemical profile (AlogP = 1.29, PSA = 90.65 Ų, HBD = 2, HBA = 5) falls within drug-like property space , making it a suitable starting point for fragment growth or scaffold hopping programs targeting ATP-binding site kinases, including c-Met, EGFR, and VEGFR families for which triazole-aniline scaffolds have demonstrated inhibitory activity.

MetAP2 Inhibitor SAR Studies with N1-Methyl Triazole Scaffold

The class-level SAR established by Marino et al. (2007) demonstrates that triazole N-methylation substantially modulates MetAP2 inhibitory potency [3]. The target compound, bearing an N1-methyl substituent on the triazole ring, serves as a direct tool compound for probing the effect of N-alkylation on MetAP2 binding within the context of a 2-methylaniline motif. The X-ray crystal structure of triazole 102 bound to MetAP2 (PDB: 2OAZ) confirms key interactions between the triazole nitrogens and active-site cobalt atoms [3]; the N1-methyl group on the target compound would be predicted to disrupt one of these interactions, providing a rational basis for comparative biochemical studies against the NH-triazole parent scaffold.

Synthesis of Triazole-Aniline-Derived Bioconjugates and Chemical Probes

The free primary aromatic amine (NH₂) on the target compound enables site-selective derivatization that is unavailable with N-alkylated or N-acetylated triazole-aniline analogs. This feature is particularly valuable for PROTAC (proteolysis-targeting chimera) linker attachment, fluorescent probe conjugation, or biotinylation for target engagement studies. The 2-methyl substituent on the aniline ring provides a modest steric and electronic perturbation relative to unsubstituted aniline analogs, which can be exploited to fine-tune the physicochemical properties of the final conjugate without resorting to more drastic structural changes. The ≥98% purity specification from multiple suppliers ensures stoichiometric reliability for conjugation chemistry where precise molar ratios are critical.

Application
Selection Property
Validation Focus
α7 nAChR PAM pharmacophore research
3-aniline regiospecific connectivity
Pharmacophore compatibility in α7 nAChR models (psychotic disorder/cognitive impairment research)
Kinase inhibitor fragment-based discovery
Free NH₂ for library diversification; drug-like PSA (90.65 Ų) and HBD (2)
Kinase panel profiling (c-Met, EGFR, VEGFR families)
MetAP2 inhibitor SAR probe
N1-methyl triazole for binding modulation studies
Comparative biochemical assays vs. NH-triazole analogs (PDB: 2OAZ)
Bioconjugate and chemical probe synthesis
Site-selective NH₂ derivatization; ≥98% purity
Conjugation stoichiometry and probe performance reliability
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